Pyridoxine-d5

Übersicht

Beschreibung

Pyridoxine-d5, also known as Pyridoxol-d5, is a deuterated form of Pyridoxine (Vitamin B6). It is a pyridine derivative and is chemically similar to natural Pyridoxine. The compound is labeled with deuterium, which is a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer in metabolic studies and for the investigation of biochemical pathways involving Vitamin B6.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyridoxine-d5 involves the incorporation of deuterium into the Pyridoxine molecule. One common method is the catalytic hydrogenation of Pyridoxine in the presence of deuterium gas. This process replaces the hydrogen atoms in the molecule with deuterium atoms. The reaction typically occurs under mild conditions, using a palladium or platinum catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas. The final product is purified through crystallization or chromatography to achieve the desired purity and isotopic labeling.

Analyse Chemischer Reaktionen

Types of Reactions

Pyridoxine-d5 undergoes various chemical reactions similar to those of natural Pyridoxine. These include:

Oxidation: this compound can be oxidized to Pyridoxal-d5, a form of Vitamin B6.

Reduction: Pyridoxal-d5 can be reduced back to this compound.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridoxal-d5

Reduction: this compound

Substitution: Various substituted this compound derivatives

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Pyridoxine-d5 is primarily utilized in pharmacological studies to investigate the metabolism and bioavailability of vitamin B6 compounds. Its deuterated nature allows researchers to trace metabolic pathways and study the pharmacokinetics of pyridoxine in human subjects.

Metabolic Studies

Research indicates that deuterated compounds like this compound can be used to assess the bioavailability and metabolic pathways of vitamin B6. A study comparing the bioavailability of pyridoxine-5'-beta-D-glucoside with pyridoxine revealed that the latter had a significantly higher bioavailability, which is crucial for understanding how different forms of vitamin B6 are absorbed and utilized in the body .

Clinical Applications

This compound is also instrumental in clinical settings, particularly in understanding conditions related to vitamin B6 deficiency. It is used in studies examining the effectiveness of pyridoxine supplementation in treating conditions such as peripheral neuropathy induced by isoniazid, a common tuberculosis medication .

Biochemical Research

The biochemical role of this compound extends to its function as a coenzyme in various enzymatic reactions.

Enzyme Co-factor

Pyridoxine is converted into pyridoxal 5'-phosphate (PLP), an active coenzyme involved in over 100 enzymatic reactions, including amino acid metabolism and neurotransmitter synthesis . The use of this compound allows for the tracking of these reactions through mass spectrometry, providing insights into metabolic disorders and enzyme kinetics.

Neurotransmitter Synthesis

Studies have shown that vitamin B6 plays a crucial role in synthesizing neurotransmitters such as serotonin and dopamine. Research utilizing this compound has helped elucidate the pathways involved in neurotransmitter production, which is vital for understanding mood disorders and neurodegenerative diseases .

Nutritional Studies

This compound is utilized in nutritional studies to evaluate the effectiveness of dietary interventions aimed at improving vitamin B6 status.

Dietary Bioavailability

Research on the bioavailability of different forms of vitamin B6 often employs deuterated compounds to accurately measure absorption rates and metabolic conversion . This is particularly important for developing dietary guidelines and supplements aimed at preventing deficiencies.

Clinical Trials

Clinical trials assessing the impact of pyridoxine supplementation on various health outcomes frequently use this compound as a tracer to monitor absorption and utilization in participants . For instance, its role in alleviating symptoms of premenstrual syndrome has been investigated using this compound.

Case Studies

Several notable case studies highlight the applications of this compound:

Wirkmechanismus

Pyridoxine-d5 exerts its effects through its conversion to Pyridoxal 5’-phosphate, the active coenzyme form of Vitamin B6. This coenzyme is involved in various biochemical reactions, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production. The molecular targets include enzymes such as aminotransferases, decarboxylases, and racemases, which require Pyridoxal 5’-phosphate as a cofactor.

Vergleich Mit ähnlichen Verbindungen

Pyridoxine-d5 is compared with other deuterated and non-deuterated forms of Vitamin B6, such as:

Pyridoxine: The natural form of Vitamin B6.

Pyridoxal: An oxidized form of Vitamin B6.

Pyridoxamine: Another form of Vitamin B6 involved in amino acid metabolism.

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which makes it an ideal tracer for metabolic studies. The presence of deuterium allows for precise tracking and analysis of biochemical pathways without altering the compound’s biological activity.

Conclusion

This compound is a valuable compound in scientific research, offering insights into the metabolic pathways and biochemical roles of Vitamin B6. Its stable isotopic labeling and similarity to natural Pyridoxine make it an essential tool in various fields, including chemistry, biology, medicine, and industry.

Biologische Aktivität

Pyridoxine-d5, a deuterated form of pyridoxine (vitamin B6), has garnered attention in research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects on metabolic pathways, and implications for clinical use.

Overview of this compound

Pyridoxine, or vitamin B6, exists in several forms, including pyridoxal and pyridoxamine, which are crucial for various biochemical processes in the body. The active form, pyridoxal 5-phosphate (PLP), functions as a coenzyme in over 100 enzymatic reactions involved in amino acid metabolism, neurotransmitter synthesis, and lipid metabolism . The introduction of deuterium (d5) into the molecular structure alters its pharmacokinetics and potentially enhances its metabolic stability.

1. Enzymatic Co-factor Role:

- This compound is converted into PLP, which acts as a coenzyme for numerous enzymes. These include:

2. Modulation of Metabolic Pathways:

- Research indicates that this compound may influence metabolic pathways related to lysine catabolism and neurotransmitter regulation. In particular, it has been studied in the context of pyridoxine-dependent epilepsy (PDE), where deficiencies lead to severe neurological symptoms .

Biological Activity and Clinical Implications

1. Case Studies:

- In patients with PDE caused by ALDH7A1 mutations, administration of pyridoxine has shown variable efficacy. While it can control seizures in many cases, some patients continue to experience breakthrough seizures despite treatment . This highlights the need for further research into deuterated forms like this compound that may offer improved outcomes.

2. Metabolomic Insights:

- Recent studies utilizing untargeted metabolomics have identified novel biomarkers associated with PDE, such as 2-OPP and 6-oxoPIP, which are significantly elevated in affected patients compared to controls . The relationship between these biomarkers and the biological activity of this compound remains an area for future exploration.

Pharmacokinetics

The pharmacokinetic profile of this compound differs from that of non-deuterated pyridoxine due to the presence of deuterium:

- Absorption: Similar to other forms of vitamin B6, absorbed primarily in the small intestine.

- Distribution: Deuterated compounds may exhibit altered distribution patterns due to changes in lipophilicity.

- Metabolism: The metabolic pathways remain largely unchanged; however, the incorporation of deuterium may slow down metabolic degradation.

- Excretion: Primarily excreted through urine as metabolites and unchanged forms .

Data Table: Comparison of Biological Effects

| Parameter | Pyridoxine | This compound |

|---|---|---|

| Active Form | PLP | PLP (deuterated) |

| Enzymatic Reactions | >100 | Similar |

| Seizure Control Efficacy | Variable | Potentially improved |

| Biomarker Association | Standard markers | Novel markers (e.g., 2-OPP) |

| Metabolic Stability | Standard | Enhanced |

Eigenschaften

IUPAC Name |

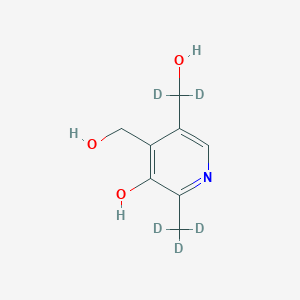

5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNHXLLTXMVWPM-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574085 | |

| Record name | 4-(Hydroxymethyl)-5-[hydroxy(~2~H_2_)methyl]-2-(~2~H_3_)methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688302-31-0 | |

| Record name | 4-(Hydroxymethyl)-5-[hydroxy(~2~H_2_)methyl]-2-(~2~H_3_)methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.